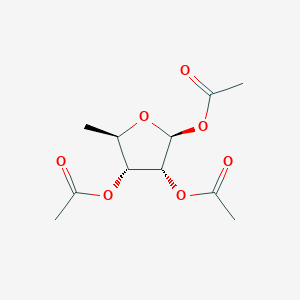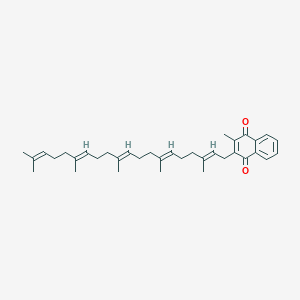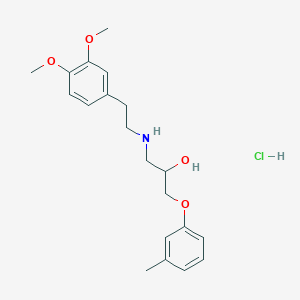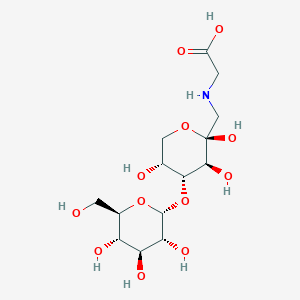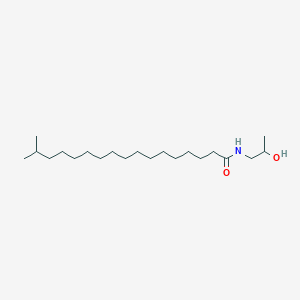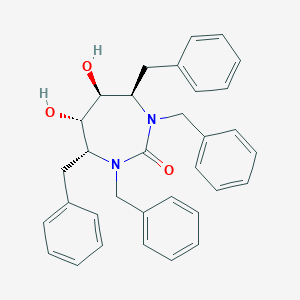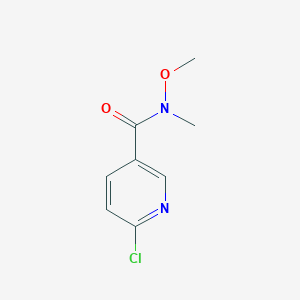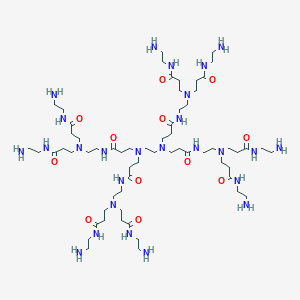
3,5,6-三氯吡啶甲酸
描述
3,5,6-Trichloropicolinic acid, also known as Picloram, is a colorless to white crystal with a chlorine-like odor . It is used as a herbicide .
Synthesis Analysis
The synthesis of 3,5,6-Trichloropicolinic acid can be achieved through the electrolytic reduction of tetrachloro-2-picolinic acid in basic aqueous solution, at an activated silver cathode . The selectivity of the reduction strongly depends on the cathode materials used and the pH of the aqueous solutions .Molecular Structure Analysis
The molecular formula of 3,5,6-Trichloropicolinic acid is C6H2Cl3NO2 . The InChI code is 1S/C6H2Cl3NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) .Chemical Reactions Analysis
The chemical reactions of 3,5,6-Trichloropicolinic acid involve its reduction at glassy carbon, Ni, Cu, and Ag cathodes in aqueous solutions at different pH values . A high selectivity for the hydrodechlorination of 3,5,6-Trichloropicolinic acid to 3,5-dichloropicolinic acid has been achieved exclusively at an activated Ag cathode and at pH 3 .Physical And Chemical Properties Analysis
3,5,6-Trichloropicolinic acid has a molecular weight of 226.45 . It appears as white to yellow solid .科学研究应用
Vegetation Control in Forestry and Non-Cropland Areas
Picloram has been widely employed in non-cropland and forestry vegetation control programs. Its remarkable safety record makes it a preferred choice for managing unwanted vegetation in areas such as roadsides, utility rights-of-way, and industrial sites. The herbicidal activity of picloram targets broad-leaved weeds and woody plants, making it effective against persistent vegetation .
Embryo Culture and Plant Tissue Culture
Researchers use picloram as a supplement in growth media for culturing embryos. Its presence promotes cell division and differentiation, aiding in the development of plant embryos. In plant tissue culture, picloram helps initiate callus formation and regeneration of whole plants from explants. Its role in promoting cell growth and differentiation is crucial for biotechnological applications .
Selective Weed Control in Agriculture
Picloram is part of commercial herbicides like Tordon® and Weed-be-Gone®. It selectively targets broad-leaved weeds, making it useful for controlling invasive species in agricultural settings. Its low volatility and effectiveness against evergreen species set it apart from other herbicides. However, careful application is necessary to prevent damage to desirable plants .
Ecological Restoration and Habitat Management
Due to its low toxicity to mammals and aquatic organisms, picloram has been considered for ecological restoration projects. When used appropriately, it can promote native ground cover, benefiting local fauna. Restoration efforts in disturbed ecosystems often involve picloram-based treatments to enhance biodiversity and restore natural habitats .
Aquatic Weed Management
Picloram is effective in controlling submerged and emergent aquatic weeds. It can be applied directly to water bodies to manage invasive aquatic plants that disrupt ecosystems, hinder water flow, or impact recreational activities. Proper dosage and application methods are critical to prevent unintended harm to non-target species .
Research on Herbicide Mechanisms and Resistance
Scientists study picloram to understand its mode of action at the molecular level. Investigating its interactions with plant growth regulators and cellular processes provides insights into herbicide resistance mechanisms. Such research contributes to the development of sustainable weed management strategies .
安全和危害
未来方向
作用机制
Target of Action
3,5,6-Trichloropicolinic acid, also known as picloram, primarily targets the eyes, skin, respiratory system, liver, and kidneys . It is a systemic herbicide that is rapidly absorbed by the foliage and roots of plants .
Mode of Action
Picloram is a chlorinated derivative of picolinic acid, a naturally occurring derivative of tryptophan in mammalian cells . It interacts with its targets by inducing direct somatic embryogenesis . It causes deformity, withering, defoliation, and necrosis of the upper part of the plant, discoloration of xylem catheter due to blockage, eventually leading to death . The mechanism of action is the inhibition of the mitochondrial respiratory system and nucleic acid metabolism .
Biochemical Pathways
It is known that picloram induces changes in dna methylation and dna damage levels . It also affects the endogenous ethylene production by tomato cuttings and elongation growth of oat coleoptile sections .
Pharmacokinetics
In human trials, picloram, because of a rapid excretion rate via the urine, had a low potential to accumulate in humans during repeated or prolonged exposures
Result of Action
The molecular and cellular effects of picloram’s action include irritation to the eyes, skin, and respiratory system, and changes in the liver and kidneys . In plants, it causes deformity, withering, defoliation, and necrosis of the upper part of the plant .
Action Environment
Picloram readily degrades in sunlight; however, once applied on soil, it is more mobile and persistent in soils than the phenoxy herbicides . Precautions were developed to minimize groundwater and surface water contamination . Environmental factors such as sunlight and soil properties can influence the action, efficacy, and stability of picloram .
属性
IUPAC Name |
3,5,6-trichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMKSGXYTVKNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358852 | |
| Record name | 3,5,6-Trichloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichloropicolinic acid | |
CAS RN |
40360-44-9 | |
| Record name | 3,5,6-Trichloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Amino-3,5,6-Trichloropicolinic acid (picloram) and what is its primary use?
A1: 4-Amino-3,5,6-Trichloropicolinic acid, commonly known as picloram, is a widely used herbicide known for its effectiveness in controlling a broad spectrum of broadleaf weeds and woody plants. [, , , , ]
Q2: How does picloram affect plant growth?
A2: Picloram acts as a plant growth regulator, disrupting normal growth patterns and ultimately leading to plant death. [, , ] One study showed that picloram stimulated growth in Avena coleoptiles at lower concentrations but inhibited growth at higher concentrations, also affecting their geotropic curvature. []
Q3: Does picloram impact protein synthesis in plants?
A3: Yes, research suggests that picloram can influence protein synthesis in plants. A study on bean tissues indicated that picloram stimulated 14C-1-DL-leucine uptake in hook tissues, leading to increased leucine incorporation and higher total protein concentrations. []
Q4: How does the structure of picloram contribute to its herbicidal activity?
A4: While the exact mechanism is complex, it's understood that the structure of picloram plays a crucial role in its herbicidal activity. The molecule's structure allows it to interfere with plant growth processes, ultimately leading to plant death. [, , , ]
Q5: Is picloram easily absorbed by plants?
A5: Yes, picloram demonstrates significant absorption and penetration capabilities in plants. Studies using detached live oak leaves showed that picloram was readily absorbed, with absorption enhanced when combined with 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). []
Q6: How does soil moisture affect picloram's effectiveness?
A6: Research indicates that soil moisture content can significantly influence picloram's bioactivity. As soil moisture increases, picloram's effectiveness tends to decrease, likely due to the dilution of the herbicide in the soil-water phase. []
Q7: Can picloram move through the soil, and if so, what factors influence its movement?
A7: Yes, picloram can move through the soil, and factors such as soil type, organic matter content, and pH levels can influence its mobility. Studies have shown that picloram tends to be more mobile in sandy loam soils compared to silty clay loam. [, , ]
Q8: What is the persistence of picloram in soil?
A8: Picloram exhibits moderate to high persistence in soils, with half-lives ranging from 30 days in humid regions to over 400 days in arid regions. Its degradation is primarily driven by microbial activity, with conditions favoring microbial growth leading to faster breakdown. []
Q9: Has picloram been found to contaminate water sources?
A9: Yes, due to its mobility and persistence, picloram has been detected in runoff water and raises concerns about potential contamination of surface and groundwater. Studies have shown that picloram can leach through soil profiles, especially under heavy irrigation. [, , ]
Q10: How do different soil types affect picloram adsorption?
A10: Picloram adsorption varies with soil properties. Research has shown a strong correlation between picloram adsorption and soil organic matter content, pH, and sesquioxide content. Soils with higher organic matter content tend to adsorb more picloram. [, ]
Q11: What is the role of surfactants in picloram's effectiveness?
A11: Surfactants can alter picloram's behavior in soil and its absorption by plants. Studies show that the presence of certain surfactants can enhance picloram adsorption to soil particles, potentially influencing its availability for uptake by target plants. [, ]
Q12: Can picloram be used in combination with other herbicides?
A12: Yes, picloram is often used in combination with other herbicides to enhance its effectiveness or broaden the spectrum of weed control. For instance, it's used with 2,4-D or 2,4,5-T to control a wider range of woody plants. [, , , , ]
Q13: Are there controlled-release formulations of picloram?
A13: Yes, research has explored the development of controlled-release formulations of picloram to enhance its effectiveness and potentially reduce its environmental impact. Starch xanthide matrices have been investigated as a potential carrier for controlled release. []
Q14: What are the environmental concerns associated with picloram use?
A14: Picloram's persistence and mobility in the environment raise concerns regarding its potential to contaminate water sources and impact non-target organisms. Its long-term effects on ecosystems are an ongoing area of research. [, , , ]
Q15: What is the molecular formula and weight of picloram?
A15: The molecular formula of picloram is C6H3Cl3N2O2, and its molecular weight is 241.46 g/mol. [, ]
Q16: Are there any studies on the synthesis of isotopically labeled picloram?
A16: Yes, researchers have successfully synthesized stable isotope-labeled picloram for use in environmental fate and metabolism studies. This typically involves using labeled precursors like K13C15N in the synthetic process. [, ]
Q17: Can picloram be degraded anaerobically?
A17: Research suggests that picloram can be degraded under both aerobic and anaerobic conditions, although the rates may differ. A study using soil columns found that anaerobic picloram dissipation was more rapid than under aerobic conditions. []
Q18: What analytical techniques are used to detect and quantify picloram?
A18: Various analytical techniques are employed to detect and quantify picloram in environmental and biological matrices. These methods include gas chromatography, often coupled with mass spectrometry, and bioassays using sensitive plant species. [, , , ]
Q19: Are there alternative herbicides to picloram?
A19: Yes, there are alternative herbicides available, with their effectiveness depending on the target weeds and environmental conditions. Some examples include tebuthiuron, bromacil, and glyphosate. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

